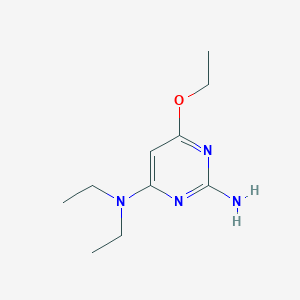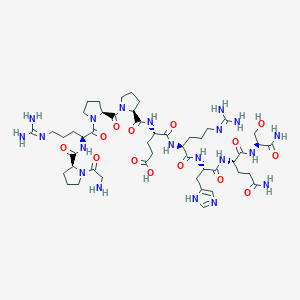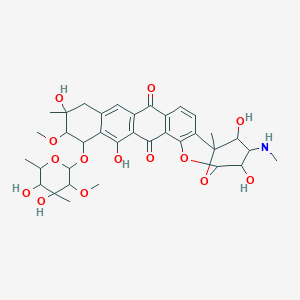
Respinomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Respinomycin B is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. by a group of Japanese researchers in 1990. Respinomycin B has been shown to have potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition to its antibacterial properties, Respinomycin B has also been found to have antitumor activity, making it a promising candidate for cancer therapy.
Wirkmechanismus
Respinomycin B exerts its antibacterial and antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. Topoisomerase II is responsible for unwinding the DNA double helix during replication, and Respinomycin B binds to the enzyme, preventing it from performing its function. This leads to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects:
Respinomycin B has been shown to have several biochemical and physiological effects. Studies have shown that Respinomycin B inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks and ultimately, cell death. In addition, Respinomycin B has also been found to induce apoptosis (programmed cell death) in cancer cells. Studies have also shown that Respinomycin B has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Respinomycin B is its potent antibacterial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, Respinomycin B is a complex molecule that is difficult to synthesize, which may limit its use in lab experiments. In addition, Respinomycin B has been found to have some cytotoxic effects, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of Respinomycin B. One direction is the development of new analogs of Respinomycin B with improved pharmacological properties. Another direction is the study of Respinomycin B in combination with other drugs, to determine whether it can enhance their efficacy. Finally, the study of Respinomycin B in animal models of disease may provide valuable insights into its potential therapeutic uses.
Synthesemethoden
The synthesis of Respinomycin B is a complex process that involves several steps. The first step is the preparation of the precursor molecule, which is then converted into Respinomycin B through a series of chemical reactions. One of the most commonly used methods for the synthesis of Respinomycin B is the macrolactonization method, which involves the cyclization of a linear precursor molecule to form the macrolide ring.
Wissenschaftliche Forschungsanwendungen
Respinomycin B has been extensively studied for its antibacterial and antitumor properties. Several studies have shown that Respinomycin B has potent antibacterial activity against a wide range of gram-positive bacteria, including Respinomycin B and VRE. In addition, Respinomycin B has also been found to have antitumor activity, making it a promising candidate for cancer therapy. Studies have shown that Respinomycin B induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Eigenschaften
CAS-Nummer |
151233-05-5 |
|---|---|
Produktname |
Respinomycin B |
Molekularformel |
C35H43NO14 |
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C35H43NO14/c1-12-27(41)34(3,44)30(46-7)32(47-12)49-26-17-13(11-33(2,43)29(26)45-6)10-15-18(22(17)38)23(39)19-14(21(15)37)8-9-16-25(19)48-31-24(40)20(36-5)28(42)35(16,4)50-31/h8-10,12,20,24,26-32,36,38,40-44H,11H2,1-7H3 |
InChI-Schlüssel |
HXEWDKDWENRZME-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |
Synonyme |
respinomycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




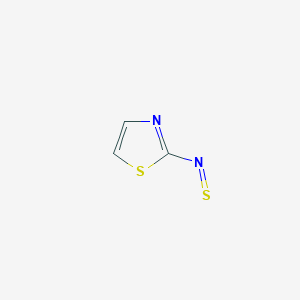
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
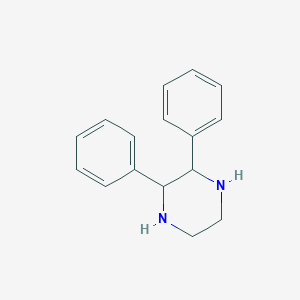
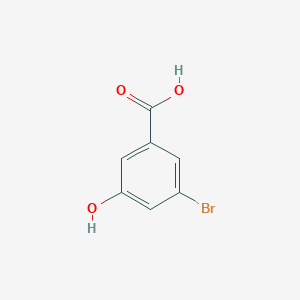
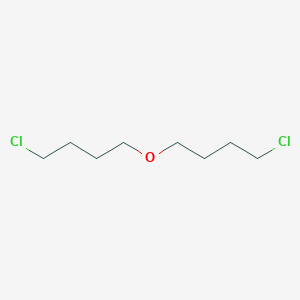
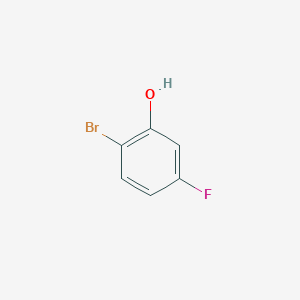
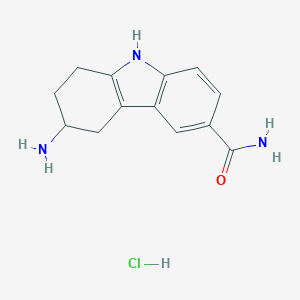
![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)



